Structural Uniqueness and Absence of Direct Literature Comparators: A Procurement Alert for 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
A comprehensive search across PubChem, PubMed, and patent databases reveals that no head-to-head comparative studies or quantitative biological assay data exist for 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea [1]. Its nearest structural analogs include 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (lacking the chlorine substituents on the thiophene ring) and 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea (replacing the cyclopentyl with a thiophene-2-yl group on the urea terminus). No directly comparable IC50, Ki, or functional assay values are available for any of these entities in the same experimental system [1]. This evidentiary gap means that procurement decisions cannot be guided by quantitative superiority claims at this time.
| Evidence Dimension | Availability of peer-reviewed quantitative biological data |
|---|---|
| Target Compound Data | No quantitative biological assay data found in primary literature or patents |
| Comparator Or Baseline | Nearest structural analogs (e.g., 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea; 1-(5-(2,5-Dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea) |
| Quantified Difference | Not calculable; absence of data for all entities in shared assay contexts |
| Conditions | Comprehensive database search (PubChem, PubMed, Google Patents) conducted May 2026 |
Why This Matters
Procurement based on presumed biological differentiation is not supported; users must independently validate activity against their target of interest before committing to larger-scale acquisition.
- [1] PubChem. (2026). Compound Summary for CID 56724009: 1-Cyclopentyl-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/56724009 View Source
